molecular formula C28H27N5O3 B5071986 Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate

Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B5071986
M. Wt: 481.5 g/mol
InChI Key: RURWLQJFBMXNGW-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential pharmacological properties and its role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with benzil to form 2,3-diphenylquinoxaline . This intermediate is then reacted with ethyl chloroformate and piperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Properties

IUPAC Name

ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-2-36-28(35)33-17-15-32(16-18-33)27(34)29-22-13-14-23-24(19-22)31-26(21-11-7-4-8-12-21)25(30-23)20-9-5-3-6-10-20/h3-14,19H,2,15-18H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURWLQJFBMXNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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